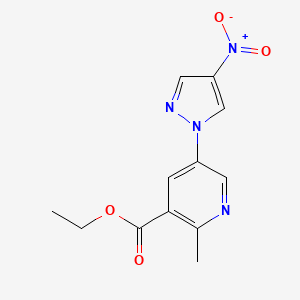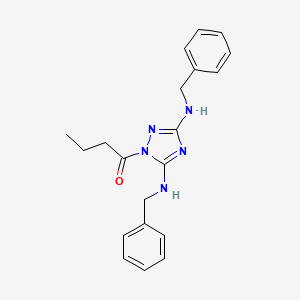![molecular formula C16H24ClNO2 B4226009 N-[4-(allyloxy)-3-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4226009.png)
N-[4-(allyloxy)-3-methoxybenzyl]cyclopentanamine hydrochloride
Vue d'ensemble
Description
N-[4-(allyloxy)-3-methoxybenzyl]cyclopentanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PAC-1 and is a small molecule that has shown promising results in cancer research. PAC-1 is a cycloalkylamine derivative that has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In
Applications De Recherche Scientifique
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce apoptosis in cancer cells by activating procaspase-3, an enzyme that plays a critical role in the apoptotic pathway. In addition to its anti-cancer properties, PAC-1 has also been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of PAC-1 involves the activation of procaspase-3, which is an inactive precursor of caspase-3, a key enzyme in the apoptotic pathway. PAC-1 binds to procaspase-3 and induces a conformational change that activates the enzyme, leading to the induction of apoptosis in cancer cells. This mechanism of action is specific to cancer cells and does not affect normal cells, making PAC-1 a promising candidate for cancer treatment.
Biochemical and Physiological Effects
PAC-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the viability of cancer cells. In addition to its anti-cancer properties, PAC-1 has also been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress-induced damage, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PAC-1 in lab experiments is its specificity for cancer cells. It does not affect normal cells, making it a potential candidate for cancer treatment. Another advantage is its ability to induce apoptosis in cancer cells, making it a potent anti-cancer agent. However, one limitation of using PAC-1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further investigated before it can be used in clinical trials.
Orientations Futures
There are several future directions for PAC-1 research. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further research is also needed to investigate its toxicity and potential side effects before it can be used in clinical trials.
Conclusion
In conclusion, N-[4-(allyloxy)-3-methoxybenzyl]cyclopentanamine hydrochloride, or PAC-1, is a promising compound that has shown potential therapeutic applications in cancer treatment and neuroprotection. Its mechanism of action involves the activation of procaspase-3, leading to the induction of apoptosis in cancer cells. While there are limitations to its use in lab experiments, further research is needed to investigate its potential as a combination therapy and neuroprotective agent. PAC-1 has the potential to be a potent anti-cancer agent and a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-10-19-15-9-8-13(11-16(15)18-2)12-17-14-6-4-5-7-14;/h3,8-9,11,14,17H,1,4-7,10,12H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPDWKQWJHCHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCC2)OCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3,5-dimethyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B4225939.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B4225953.png)
![methyl 4-methyl-3-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4225955.png)
![N-(3-chlorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4225959.png)


![1-(4-{2-hydroxy-3-[4-(4-morpholinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone](/img/structure/B4225973.png)
amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4225981.png)
![2-[(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4225988.png)
![4-cyano-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B4225991.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4225996.png)
![2-methyl-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4226002.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4226006.png)
